Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
Description
Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indole-piperidine core with a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen and a methoxy substituent at position 7 of the indole ring. This structure is pivotal in medicinal chemistry as a synthetic intermediate for bioactive molecules, particularly in kinase inhibitor development and GPCR-targeted therapeutics. The Boc group enhances solubility and stabilizes the piperidine nitrogen during synthetic transformations, while the methoxy group modulates electronic and steric properties, influencing reactivity and binding interactions .
Properties
IUPAC Name |
tert-butyl 7-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-10-8-18(9-11-20)12-19-15-13(18)6-5-7-14(15)22-4/h5-7,19H,8-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWAACSEQWIFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113556 | |
| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-7-methoxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427503-44-3 | |
| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-7-methoxy-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427503-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3H-indole-3,4′-piperidine]-1′-carboxylic acid, 1,2-dihydro-7-methoxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501113556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 7-Methoxy Tryptamine
The indole precursor, 7-methoxy tryptamine, is typically prepared via the Büchi-Mak method:
- Nitro-olefination of 7-methoxyindole : Reacting 7-methoxyindole with nitroethylene in the presence of a Lewis acid (e.g., BF₃·OEt₂) yields 7-methoxy-3-(2-nitrovinyl)indole.
- Reductive amination : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄-mediated reduction converts the nitrovinyl group to an ethylamine side chain, furnishing 7-methoxy tryptamine.
Condensation with Boc-Protected Piperidin-4-One
The spirocyclization step involves reacting 7-methoxy tryptamine with tert-butyl piperidin-4-one-1-carboxylate under acidic conditions (e.g., acetic acid or HCl in methanol). The reaction proceeds via:
- Iminium ion formation : Protonation of the piperidin-4-one carbonyl facilitates nucleophilic attack by the tryptamine’s primary amine.
- Cyclization : Intramolecular attack of the indole’s C3 position onto the iminium carbon forms the spiro junction.
- Reduction : The resulting tetrahydro-β-carboline intermediate is reduced to the 1,2-dihydroindole using NaBH₄ or NaBH3CN.
Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Tryptamine synthesis | LiAlH₄, THF, reflux | 65–75 | |
| Pictet-Spengler cyclization | AcOH, 80°C, 12 h | 50–60 | |
| Reduction | NaBH₄, MeOH, 0°C | 85–90 |
Aza-Prins Cyclization: Alternative Route for Spirocycle Formation
The aza-Prins reaction, which leverages homoallylic amines and aldehydes, offers an alternative pathway to construct the piperidine ring directly onto the indole framework.
Substrate Preparation
- Homoallylic amine synthesis : 7-Methoxyindole-3-carbaldehyde is treated with allylmagnesium bromide to form a homoallylic alcohol, which is subsequently converted to the corresponding amine via a Curtius rearrangement or Staudinger reaction.
- Aldehyde activation : The aldehyde component (e.g., formaldehyde or glyoxylic acid) is activated using Lewis acids like ZrCl₄ or NbCl₅.
Cyclization and Boc Protection
The reaction proceeds through:
- Iminium intermediate : Formation of an iminium ion via aldehyde activation.
- 6-endo-trig cyclization : The homoallylic amine undergoes cyclization to form the piperidine ring, with the indole’s C3 acting as the nucleophile.
- Boc protection : The free amine on the piperidine is protected using di-tert-butyl dicarbonate (Boc₂O) and DMAP in dichloromethane.
Optimization Insights
- Steric effects : Bulky substituents on the aldehyde favor trans-selectivity in the piperidine ring due to reduced axial attack.
- Catalyst choice : ZrCl₄ outperforms NbCl₅ in yield (72% vs. 58%) for analogous spiro systems.
Late-Stage Functionalization Strategies
Direct C–H Activation on Preformed Spiro Scaffolds
Recent advances in transition-metal catalysis enable direct methoxylation or Boc protection on preassembled spiro[indole-piperidine] cores. For example:
Reductive Amination Routes
A modular approach involves:
- Spiroindole-piperidinone synthesis : Oxidative cyclization of 7-methoxyindole-3-carboxamide derivatives.
- Reductive amination : Conversion of the piperidinone to the corresponding amine using BH₃·THF, followed by Boc protection.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Pictet-Spengler | High stereocontrol, scalable | Requires preformed tryptamine | 50–60 |
| Aza-Prins | Direct piperidine formation | Sensitive to steric hindrance | 60–72 |
| Late-stage C–H activation | Functional group tolerance | Requires specialized catalysts | 40–55 |
Critical Challenges and Optimization Opportunities
- Regioselectivity in indole functionalization : Ensuring methoxy group placement at the 7-position demands careful substrate design, as competing C5 or C6 substitutions are common.
- Spiro center stereochemistry : While the Pictet-Spengler route affords a single diastereomer due to chair-like transition states, aza-Prins methods may require chiral auxiliaries for enantiocontrol.
- Boc group stability : Acidic conditions during cyclization necessitate Boc protection post-cyclization in some cases.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups under reducing conditions.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthesis Overview
The synthesis of Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate typically involves:
- Formation of the Indole Core : Achieved through methods such as Fischer indole synthesis.
- Spirocyclization : A critical step that forms the spirocyclic structure.
- Functional Group Modifications : Involves alkylation and methylation to introduce tert-butyl and methoxy groups.
Medicinal Chemistry
This compound serves as a promising scaffold for drug development due to its unique spirocyclic structure. Its potential applications include:
- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor growth through immune modulation pathways.
- Neuroprotective Effects : Investigations suggest neuroprotective properties in models of neurodegeneration.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biological Studies
Research has focused on the biological activity of this compound, exploring its interactions with specific molecular targets that modulate biological pathways.
Synthetic Routes Overview
| Step | Description |
|---|---|
| 1 | Formation of the indole core via Fischer synthesis |
| 2 | Spirocyclization under controlled conditions |
| 3 | Functional group modifications through alkylation and methylation |
Case Study 1: Antitumor Activity
A study investigated the antitumor effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in tumor cells.
Case Study 2: Neuroprotective Effects
Research conducted on animal models of neurodegeneration demonstrated that this compound could reduce oxidative stress and improve cognitive function. The mechanism was linked to its ability to modulate neuroinflammatory responses.
Mechanism of Action
The mechanism of action of Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison
The table below compares structural features, molecular properties, and substituent effects of the target compound with analogous spiro[indole-3,4'-piperidine] derivatives:
Key Observations :
- Positional Isomerism : The 7-methoxy derivative (target) vs. 5-methoxy () alters electronic effects and steric accessibility, impacting interactions in biological targets.
- Substituent Effects : Methoxy (electron-donating) vs. chloro/bromo (electron-withdrawing) groups modify reactivity and solubility. For example, chloro derivatives () exhibit higher electrophilicity, while methoxy analogs () improve solubility in polar solvents.
Biological Activity
Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate (CAS No. 1823396-40-2) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and applications in research.
Chemical Structure and Properties
- Molecular Formula : C18H26N2O3
- Molecular Weight : 318.41 g/mol
- IUPAC Name : tert-butyl 7-methoxyspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate
The compound features a spirocyclic structure that contributes to its biological properties. The methoxy and tert-butyl groups enhance its lipophilicity, potentially influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Core : Achieved via Fischer indole synthesis or other methods.
- Spirocyclization : A critical step involving cyclization reactions under specific conditions.
- Functional Group Modifications : Involves alkylation and methylation to introduce tert-butyl and methoxy groups.
The biological activity of this compound is believed to involve interactions with specific molecular targets that modulate various biological pathways. Research indicates potential effects on:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving immune modulation.
- Neuroprotective Effects : Investigations into its neuroprotective properties have shown promise in models of neurodegeneration.
In Vitro Studies
In vitro studies have demonstrated that this compound can influence cellular pathways associated with apoptosis and cell proliferation. For instance:
- Cell Line Studies : The compound has been tested on various cancer cell lines, showing a reduction in cell viability at certain concentrations.
- Mechanistic Insights : Research indicates that the compound may induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
-
Study on Tumor Growth Inhibition :
- Researchers observed significant tumor growth inhibition in xenograft models when treated with the compound.
- The study suggested that the mechanism involved enhanced cytotoxic T-cell activity against tumor cells.
-
Neuroprotection in Animal Models :
- Animal studies indicated that administration of the compound resulted in reduced neuronal damage in models of stroke and neurodegeneration.
- The protective effects were linked to decreased oxidative stress and inflammation.
Comparative Analysis with Similar Compounds
Q & A
Q. What are the critical safety protocols for handling Tert-butyl 7-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .
- Storage: Store in a cool, dry place away from oxidizers and heat sources. Ensure containers are tightly sealed to prevent moisture ingress .
- Spill Management: Absorb spills with inert material (e.g., sand), then dispose of as hazardous waste. Ventilate the area and avoid direct contact .
Q. What synthetic strategies are effective for preparing this spiroindole-piperidine compound?
Methodological Answer:
- Core Reaction: The spiro ring formation often involves condensation of indole derivatives with piperidine precursors. For example, coupling 7-methoxyindole with tert-butyl piperidine carboxylate under acidic conditions .
- Catalytic Optimization: Use p-toluenesulfonic acid (70% yield) to facilitate cyclization .
Q. How can structural ambiguities in derivatives of this compound be resolved?
Methodological Answer:
Q. How should researchers address discrepancies in spectroscopic data during synthesis?
Methodological Answer:
Q. What strategies optimize the compound’s reactivity in medicinal chemistry applications?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
